4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
“4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” is a derivative of N-(thiazol-2-yl)benzenesulfonamides . It combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Synthesis Analysis
The synthesis of “this compound” involves the combination of thiazole and sulfonamide . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by spectroanalytical data . The 1H NMR and 13C NMR data provided in the research paper can be used to further analyze the molecular structure.Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research into benzenesulfonamide derivatives has led to the synthesis of compounds with potential therapeutic applications. For instance, the synthesis of novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed promising properties for photodynamic therapy, particularly in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Similarly, the synthesis of cinchonidinium salts containing sulfonamide functionalities demonstrated catalytic activity in asymmetric alkylation reactions, highlighting their potential in enantioselective synthesis (Itsuno, Yamamoto, & Takata, 2014).
Applications in Photodynamic Therapy
Benzenesulfonamide derivatives have shown potential in photodynamic therapy (PDT). The synthesized zinc(II) phthalocyanine derivatives, for example, exhibited significant properties as photosensitizers for PDT in cancer treatment, highlighting their application in medical research aimed at developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition Studies for Therapeutic Targets
Compounds containing the benzenesulfonamide moiety have been evaluated for their inhibitory effects on various enzymes, demonstrating their potential as therapeutic agents. For instance, studies on the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides have yielded compounds with high-affinity inhibition, offering insights into the treatment of diseases related to the kynurenine pathway (Röver et al., 1997).
Antibacterial and Antifungal Applications
The antimicrobial properties of benzenesulfonamide derivatives have been explored, with compounds showing moderate to significant activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Chohan & Shad, 2011).
Chemical Properties and Synthetic Applications
The chemical properties of benzenesulfonamides have been extensively studied, showing their utility in a wide range of synthetic applications. For example, metalated sulfonamides have been highlighted for their potential in heterocyclic synthesis, demonstrating the versatility of benzenesulfonamide derivatives in organic synthesis (Familoni, 2002).
Mechanism of Action
Target of Action
The primary targets of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . This compound has been synthesized as a hybrid antimicrobial, combining thiazole and sulfonamide groups, both of which are known for their antibacterial activity .
Mode of Action
this compound interacts with its bacterial targets by disrupting their cellular functions . It is often used in conjunction with a cell-penetrating peptide, octaarginine, to enhance its antibacterial activity . The compound, either alone or in complex with octaarginine, exhibits potent antibacterial activity .
Biochemical Pathways
It is known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
The action of this compound results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, in complex with octaarginine, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Properties
IUPAC Name |
4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGYBDSOGQYKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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